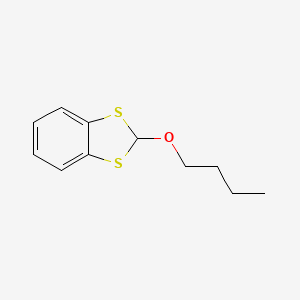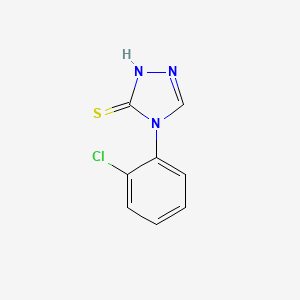
3H-1,2,4-Triazole-3-thione, 4-(2-chlorophenyl)-2,4-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-1,2,4-Triazole-3-thione, 4-(2-chlorophenyl)-2,4-dihydro- is a chemical compound known for its diverse applications in various fields, including agriculture, medicine, and industrial chemistry. This compound is a derivative of triazole, a five-membered ring containing three nitrogen atoms, and is characterized by the presence of a thione group and a chlorophenyl substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazole-3-thione, 4-(2-chlorophenyl)-2,4-dihydro- typically involves the reaction of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reaction and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3H-1,2,4-Triazole-3-thione, 4-(2-chlorophenyl)-2,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3H-1,2,4-Triazole-3-thione, 4-(2-chlorophenyl)-2,4-dihydro- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3H-1,2,4-Triazole-3-thione, 4-(2-chlorophenyl)-2,4-dihydro- involves the inhibition of specific enzymes, such as demethylase, which are crucial for the survival and proliferation of certain pathogens. The compound binds to the active site of the enzyme, preventing its normal function and leading to the death of the pathogen .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prothioconazole: A triazolinethione derivative used as a fungicide.
Tebuconazole: Another triazole-based fungicide with similar applications.
Fluconazole: A triazole antifungal used in medical treatments.
Uniqueness
3H-1,2,4-Triazole-3-thione, 4-(2-chlorophenyl)-2,4-dihydro- is unique due to its specific structural features, such as the chlorophenyl substituent and the thione group, which confer distinct chemical reactivity and biological activity compared to other triazole derivatives .
Eigenschaften
CAS-Nummer |
52747-52-1 |
|---|---|
Molekularformel |
C8H6ClN3S |
Molekulargewicht |
211.67 g/mol |
IUPAC-Name |
4-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H6ClN3S/c9-6-3-1-2-4-7(6)12-5-10-11-8(12)13/h1-5H,(H,11,13) |
InChI-Schlüssel |
ZQGROUIPNHTYAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N2C=NNC2=S)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



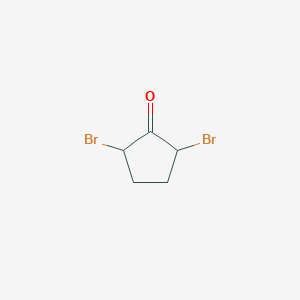
![N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14636527.png)
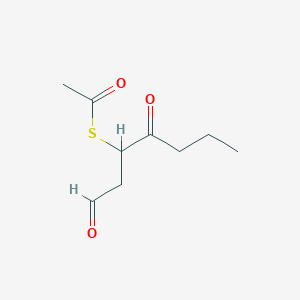
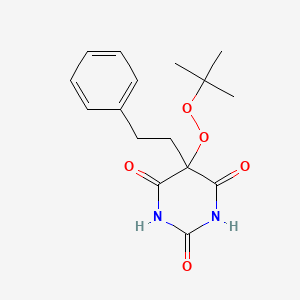

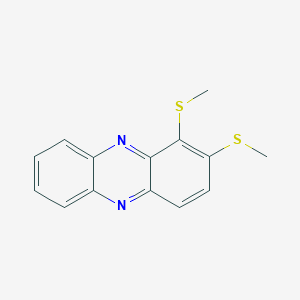

![4-Methyl-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]benzene-1-sulfonamide](/img/structure/B14636555.png)
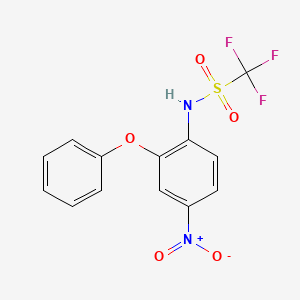
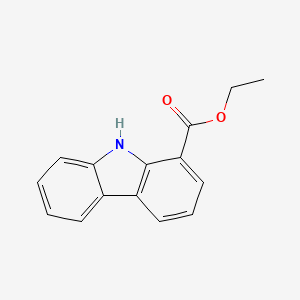
![N-[4-(2-chloroethyl)phenyl]acetamide](/img/structure/B14636586.png)
![6H-pyrazolo[1,5-b][1,2,4]thiadiazine](/img/structure/B14636590.png)
